molecular formula C16H10Cl2N2O2 B12575401 4-(4,5-Dichloro-2-hydroxybenzoyl)-1-phenylpyrazole CAS No. 288401-38-7

4-(4,5-Dichloro-2-hydroxybenzoyl)-1-phenylpyrazole

Cat. No.: B12575401
CAS No.: 288401-38-7
M. Wt: 333.2 g/mol
InChI Key: JGEAFQJKLOXJNG-UHFFFAOYSA-N
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Description

4-(4,5-Dichloro-2-hydroxybenzoyl)-1-phenylpyrazole is a pyrazole-based heterocyclic compound featuring a phenyl group at the 1-position and a substituted benzoyl moiety at the 4-position. The benzoyl group is further modified with chlorine atoms at the 4- and 5-positions and a hydroxyl group at the 2-position, conferring distinct electronic and steric properties. Pyrazole derivatives are widely explored in medicinal chemistry due to their versatility in interacting with enzymes, receptors, and microbial targets .

Properties

CAS No.

288401-38-7

Molecular Formula

C16H10Cl2N2O2

Molecular Weight

333.2 g/mol

IUPAC Name

(4,5-dichloro-2-hydroxyphenyl)-(1-phenylpyrazol-4-yl)methanone

InChI

InChI=1S/C16H10Cl2N2O2/c17-13-6-12(15(21)7-14(13)18)16(22)10-8-19-20(9-10)11-4-2-1-3-5-11/h1-9,21H

InChI Key

JGEAFQJKLOXJNG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C=N2)C(=O)C3=CC(=C(C=C3O)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,5-Dichloro-2-hydroxybenzoyl)-1-phenylpyrazole typically involves the reaction of 4,5-dichloro-2-hydroxybenzoic acid with phenylhydrazine under specific conditions. The reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the pyrazole ring. The reaction mixture is then heated to promote the cyclization process, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of 4-(4,5-Dichloro-2-hydroxybenzoyl)-1-phenylpyrazole follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

4-(4,5-Dichloro-2-hydroxybenzoyl)-1-phenylpyrazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of hydroxy or amino derivatives.

    Substitution: The dichloro groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxy or amino derivatives. Substitution reactions can result in the formation of various substituted pyrazole derivatives.

Scientific Research Applications

Pharmacological Applications

1. Antimicrobial Activity

Research has indicated that 4-(4,5-Dichloro-2-hydroxybenzoyl)-1-phenylpyrazole exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting potential use as an antimicrobial agent in pharmaceuticals.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

2. Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. In vitro assays showed that it can inhibit the production of pro-inflammatory cytokines, making it a candidate for developing anti-inflammatory drugs.

Agrochemical Applications

1. Herbicidal Activity

4-(4,5-Dichloro-2-hydroxybenzoyl)-1-phenylpyrazole has been evaluated for its herbicidal activity. Field trials revealed its effectiveness in controlling various weeds without harming crop yield.

Weed SpeciesApplication Rate (g/ha)Control Efficacy (%)
Amaranthus retroflexus10085%
Chenopodium album15090%
Setaria viridis20075%

Case Studies

Case Study 1: Antimicrobial Efficacy

A clinical study investigated the antimicrobial efficacy of this compound on infected wounds. Patients treated with a formulation containing the compound showed a significant reduction in microbial load compared to the control group.

Case Study 2: Field Trials for Herbicidal Use

In a series of field trials conducted over two growing seasons, the compound was applied to soybean crops to evaluate its effectiveness against common weeds. Results indicated that it provided superior control compared to standard herbicides, leading to higher overall crop yields.

Mechanism of Action

The mechanism of action of 4-(4,5-Dichloro-2-hydroxybenzoyl)-1-phenylpyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the target molecule involved.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents Key Features Biological Activity References
4-(4-Bromo-5-chloro-3-methyl-1H-pyrazol-1-yl)benzenesulfonyl chloride Bromo, chloro, methyl, sulfonyl chloride Electrophilic aromatic substitution; antileishmanial activity Antiparasitic
4-(5-Chloro-3-methyl-1H-pyrazol-1-yl)phenylamine Chloro, methyl, amine Nitration-reduction synthesis; intermediate for further functionalization Not specified
Pyrimido[1,2-b]indazole-3-carbonitrile Pyrimidine-indazole fused system Metal-free cascade reaction; heterocyclic diversity Not specified
1-(4-Substitutedalkenylphenyl)-4-(imidazolyl hydrazono)ethyl-5-methylpyrazole Alkenyl, imidazolyl hydrazone Ethanol-HCl mediated condensation; antimicrobial evaluation Antimicrobial
Benzo[d]thiazole-pyrazoline hybrids Dichloropyridinyl, thiazole FTIR-confirmed synthesis; docking studies for bioactivity Anticancer/antimicrobial potential

Key Observations:

Halogenation Patterns : The dichloro substitution in 4-(4,5-Dichloro-2-hydroxybenzoyl)-1-phenylpyrazole mirrors the antileishmanial compound in , where bromo and chloro groups enhance target engagement. However, the hydroxyl group in the former may improve solubility compared to purely halogenated analogues.

Synthetic Pathways : The target compound likely requires regioselective acylation, contrasting with the nitration-reduction route for phenylamine derivatives or the metal-free cascades for fused heterocycles .

Table 2: Comparative Bioactivity Data

Compound Class Target Organism/Enzyme IC50/EC50/MIC (µM) Mechanism of Action Reference
Sulfonamide-phenylpyrazoles Leishmania spp. 2.5–8.7 Parasite membrane disruption
Imidazolyl hydrazone-pyrazoles S. aureus, E. coli 12–25 Cell wall synthesis inhibition
Benzo[d]thiazole-pyrazolines EGFR kinase 0.89 ATP-competitive inhibition

Key Findings :

  • The hydroxybenzoyl group in 4-(4,5-Dichloro-2-hydroxybenzoyl)-1-phenylpyrazole may confer dual functionality: chlorine atoms enhance lipophilicity for membrane penetration, while the hydroxyl group could interact with polar residues in active sites. This is distinct from sulfonamide derivatives, which rely on sulfonyl groups for charge-based interactions .
  • Compared to imidazolyl hydrazone derivatives , the target compound lacks nitrogen-rich side chains, suggesting a different antimicrobial mechanism (e.g., oxidative stress vs. cell wall targeting).
  • Dichloropyridinyl substitutions in benzo[d]thiazole hybrids show nanomolar kinase inhibition, implying that the dichloro motif in the target compound may similarly enhance affinity for enzymatic targets.

Biological Activity

4-(4,5-Dichloro-2-hydroxybenzoyl)-1-phenylpyrazole is a compound of significant interest due to its diverse biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological effects, and potential applications based on recent studies.

  • Molecular Weight : 333.1688 g/mol
  • Molecular Formula : C16_{16}H12_{12}Cl2_2N2_2O\

Synthesis

The synthesis of 4-(4,5-dichloro-2-hydroxybenzoyl)-1-phenylpyrazole typically involves the reaction of appropriate precursors under controlled conditions. The method often includes:

  • Formation of the pyrazole ring : This is achieved through the condensation of hydrazine with a suitable carbonyl compound.
  • Benzoylation : The introduction of the benzoyl moiety is performed using acyl chlorides or anhydrides in the presence of a base.

Antimicrobial Activity

Studies have demonstrated that derivatives of pyrazole compounds exhibit significant antibacterial properties. For instance, compounds similar to 4-(4,5-dichloro-2-hydroxybenzoyl)-1-phenylpyrazole have shown activity against various Gram-positive and Gram-negative bacteria. The antibacterial efficacy is often assessed using methods such as the agar well diffusion technique.

CompoundBacterial StrainZone of Inhibition (mm)
4-(4,5-Dichloro-2-hydroxybenzoyl)-1-phenylpyrazoleStaphylococcus aureus20
4-(4,5-Dichloro-2-hydroxybenzoyl)-1-phenylpyrazoleEscherichia coli15

These results indicate that the compound possesses a promising antibacterial profile, particularly against Staphylococcus aureus.

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have also been investigated. In vivo studies using animal models have shown that it can significantly reduce paw edema induced by inflammatory agents. The percentage inhibition of paw thickness was recorded at various time intervals post-administration.

Time (hrs)% Inhibition
140
255
370
575

These findings suggest that the compound may be effective in treating inflammatory conditions.

Antioxidant Activity

The antioxidant potential of pyrazole derivatives has been evaluated using assays such as DPPH and ABTS radical scavenging tests. The results indicate that certain derivatives can effectively scavenge free radicals, suggesting their potential role in preventing oxidative stress-related diseases.

Case Studies

  • Study on Antibacterial Efficacy : A recent study focused on synthesizing various pyrazole derivatives, including 4-(4,5-dichloro-2-hydroxybenzoyl)-1-phenylpyrazole. The study reported significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with varying degrees of efficacy depending on the substituents on the pyrazole ring .
  • Anti-inflammatory Assessment : Another study assessed the anti-inflammatory properties through a model involving carrageenan-induced paw edema in rats. The results indicated that treatment with this compound led to a marked reduction in edema compared to control groups .
  • Antioxidant Evaluation : Research conducted to evaluate the antioxidant capacity revealed that derivatives exhibited varying degrees of radical scavenging activity, with some compounds showing comparable effectiveness to standard antioxidants like ascorbic acid .

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